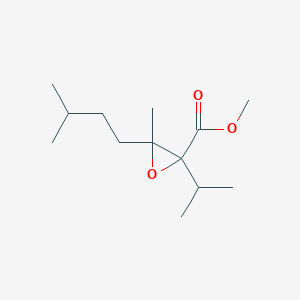
Methyl 3-isopentyl-2-isopropyl-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by its complex structure, which includes multiple methyl groups and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the ester group: The esterification reaction can be carried out by reacting the oxirane intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: Reduction of the ester group can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted oxiranes.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its reactivity may be exploited in the modification of biomolecules.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may serve as an intermediate in the production of specialty chemicals or materials.
作用機序
The mechanism by which methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring and the ester group. The oxirane ring is highly strained and can undergo ring-opening reactions, while the ester group can participate in hydrolysis or transesterification reactions. These reactions can lead to the formation of various products that may interact with molecular targets and pathways in biological systems.
類似化合物との比較
Similar Compounds
Methyl 2-(propan-2-yl)oxirane-2-carboxylate: Lacks the additional methyl and butyl groups.
Ethyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-methyl-3-(3-methylbutyl)-2-(propan-2-yl)oxirane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of multiple methyl groups and the oxirane ring make it a versatile compound for various chemical transformations.
特性
分子式 |
C13H24O3 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
methyl 3-methyl-3-(3-methylbutyl)-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-9(2)7-8-12(5)13(16-12,10(3)4)11(14)15-6/h9-10H,7-8H2,1-6H3 |
InChIキー |
HGZWQJBQIGDTAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1(C(O1)(C(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















